molecular formula C21H20F2N8Na2O10P2S2 B12399291 Dazostinag disodium CAS No. 2553413-93-5

Dazostinag disodium

Cat. No.: B12399291
CAS No.: 2553413-93-5
M. Wt: 754.5 g/mol
InChI Key: DSMDURFDSXGNPW-RLKXMDTLSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-676 is a novel synthetic stimulator of interferon genes (STING) agonist designed for intravenous administration. It is a highly potent modulator of both the innate and adaptive immune systems, promoting the activation of dendritic cells, natural killer cells, and T cells. TAK-676 is currently under investigation for its potential to treat various types of cancer by enhancing the body’s immune response to tumors .

Preparation Methods

The synthesis of TAK-676 involves several steps, including the chemical synthesis and characterization of the compound. The synthetic route includes the use of specific reagents and conditions to achieve the desired chemical structure. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods for TAK-676 are optimized for large-scale synthesis, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

TAK-676 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TAK-676 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical studies, TAK-676 has demonstrated robust activation of the STING signaling pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation promotes antitumor immunity by enhancing the activation and proliferation of immune cells within the tumor microenvironment . TAK-676 is currently being evaluated in clinical trials for its potential to treat advanced or metastatic solid tumors .

Mechanism of Action

TAK-676 exerts its effects by binding to and activating the STING protein, which is a key regulator of the immune response to cytosolic DNA. Upon activation, STING triggers the production of type I interferons and other proinflammatory cytokines, which in turn activate dendritic cells, macrophages, and natural killer cells. This activation leads to the mobilization of adaptive immune cells, such as T cells, against tumor cells . The combination of TAK-676 with radiation therapy or checkpoint inhibitors has shown enhanced antitumor activity in preclinical studies .

Comparison with Similar Compounds

TAK-676 is unique among STING agonists due to its optimized design for systemic delivery and its ability to trigger robust immune responses. Similar compounds include other STING agonists that are also being investigated for their potential to enhance antitumor immunity. These compounds include cyclic GMP-AMP (cGAMP) and other synthetic STING agonists that activate the same signaling pathway . TAK-676 stands out due to its higher potency and improved pharmacokinetic properties .

Properties

CAS No.

2553413-93-5

Molecular Formula

C21H20F2N8Na2O10P2S2

Molecular Weight

754.5 g/mol

IUPAC Name

disodium;7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22F2N8O10P2S2.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?;;/m1../s1

InChI Key

DSMDURFDSXGNPW-RLKXMDTLSA-L

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.